N6-phenyl-cAMP
Description
Historical Context and Discovery of N6-phenyl-cyclic adenosine monophosphate
The development of N6-phenyl-cyclic adenosine monophosphate emerged from decades of research into cyclic nucleotide signaling pathways that began with Earl Sutherland's groundbreaking discovery of cyclic adenosine monophosphate in 1956. Sutherland and his colleague Theodore Rall discovered cyclic adenosine monophosphate as a heat-stable factor produced in cell-free liver homogenates by the addition of adrenalin or glucagon, which caused the conversion of glycogen phosphorylase to a phosphorylated active form. This discovery was paradigmatic and of fundamental biological significance because it demonstrated the existence of intracellular second messengers that could transmit hormonal signals across cell membranes.
Following Sutherland's Nobel Prize-winning work in 1971 "for his discoveries concerning the mechanisms of the action of hormones," researchers began developing synthetic analogs of cyclic adenosine monophosphate to better understand and manipulate specific signaling pathways. The systematic modification of cyclic adenosine monophosphate at various positions, particularly the N6-position of the adenine ring, led to the creation of compounds with altered selectivity profiles for different cyclic adenosine monophosphate-binding proteins.
The specific development of N6-phenyl-cyclic adenosine monophosphate represented a strategic approach to create protein kinase A-selective activators. Researchers discovered that modifications at the N6-position of cyclic adenosine monophosphate could abolish the ability of analogs to activate exchange protein directly activated by cyclic adenosine monophosphate while maintaining or enhancing their ability to activate protein kinase A. This selectivity was crucial for distinguishing between protein kinase A-mediated and exchange protein directly activated by cyclic adenosine monophosphate-mediated cellular effects, which had been difficult to separate using native cyclic adenosine monophosphate.
The compound's emergence as a research tool coincided with the broader understanding of cyclic nucleotide signaling complexity. By the early 2000s, researchers had identified exchange protein directly activated by cyclic adenosine monophosphate as novel cyclic adenosine monophosphate mediators, necessitating the development of selective compounds to study these distinct pathways. N6-phenyl-cyclic adenosine monophosphate filled this critical gap by providing researchers with a tool to specifically activate protein kinase A while leaving exchange protein directly activated by cyclic adenosine monophosphate pathways inactive.
Relevance of N6-phenyl-cyclic adenosine monophosphate in Cyclic Nucleotide Research
N6-phenyl-cyclic adenosine monophosphate has established itself as one of the most potent activators of cyclic adenosine monophosphate-dependent protein kinase isozymes while demonstrating remarkable selectivity against exchange protein directly activated by cyclic adenosine monophosphate. This selectivity profile has made it an essential tool for researchers seeking to understand the distinct roles of protein kinase A and exchange protein directly activated by cyclic adenosine monophosphate in cellular signaling networks.
The compound's significance in cyclic nucleotide research stems from several key properties that distinguish it from native cyclic adenosine monophosphate. First, N6-phenyl-cyclic adenosine monophosphate exhibits exceptional metabolic stability towards cyclic nucleotide-responsive phosphodiesterases, the enzymes responsible for degrading cyclic adenosine monophosphate. This resistance to degradation allows for more consistent and prolonged experimental effects, making it superior to native cyclic adenosine monophosphate in many research applications.
| Property | N6-phenyl-cyclic adenosine monophosphate | Native cyclic adenosine monophosphate |
|---|---|---|
| Molecular Formula | C16H15N5NaO6P | C10H12N5NaO6P |
| Molecular Weight | 427.28 g/mol | 351.2 g/mol |
| CAS Number | 34051-30-4 | 60-92-4 |
| Protein Kinase A Activation | Full activator | Full activator |
| Exchange Protein Directly Activated by cyclic adenosine monophosphate Activation | Inefficient | Full activator |
| Phosphodiesterase Resistance | High | Low |
| Membrane Permeability | Enhanced | Moderate |
Second, the compound demonstrates site-selective properties with strong preference for the A-sites of protein kinase A type I and type II. This selectivity allows for sophisticated experimental designs where researchers can use N6-phenyl-cyclic adenosine monophosphate in combination with B-site selective analogs to achieve synergistic activation of specific protein kinase A subtypes. Such approaches have enabled researchers to dissect the roles of different protein kinase A regulatory subunits in various cellular processes.
The compound's high lipophilicity and good membrane permeability while remaining soluble in aqueous solvents represents another significant advantage in cyclic nucleotide research. Many cyclic adenosine monophosphate analogs suffer from poor cell penetration, limiting their effectiveness in whole-cell studies. N6-phenyl-cyclic adenosine monophosphate overcomes this limitation, making it particularly valuable for studies requiring intact cellular systems.
Recent research has expanded the relevance of N6-phenyl-cyclic adenosine monophosphate beyond traditional protein kinase A studies. Investigations have revealed that this compound, along with other N6-modified cyclic adenosine monophosphate derivatives, can effectively activate hyperpolarization-activated and cyclic nucleotide-modulated channels. This finding has important implications for cyclic nucleotide research, as it demonstrates that compounds previously considered protein kinase A-selective may have broader effects on cyclic nucleotide-modulated systems.
Overview of N6-phenyl-cyclic adenosine monophosphate's Role in Cell Signaling Studies
N6-phenyl-cyclic adenosine monophosphate has played a pivotal role in advancing our understanding of cyclic adenosine monophosphate-mediated cell signaling pathways. Its unique selectivity profile has enabled researchers to dissect complex signaling networks and identify specific roles for protein kinase A in various cellular processes.
One of the most significant contributions of N6-phenyl-cyclic adenosine monophosphate to cell signaling studies has been in the area of histone phosphorylation and cell cycle regulation. Research has demonstrated that cyclic adenosine monophosphate signaling regulates histone H3 phosphorylation and mitotic progression through protein kinase A-dependent mechanisms. Using N6-phenyl-cyclic adenosine monophosphate, researchers were able to confirm that these effects required protein kinase A activation rather than exchange protein directly activated by cyclic adenosine monophosphate, as treatment with exchange protein directly activated by cyclic adenosine monophosphate-selective analogs failed to reproduce the histone phosphorylation effects.
The compound has been instrumental in studies examining the molecular mechanisms of cyclic adenosine monophosphate-induced cellular responses. For instance, research on mitotic entry inhibition has shown that cyclic adenosine monophosphate signaling prevents cells from entering mitosis through a pre-mitotic block rather than by causing global dephosphorylation of mitotic chromosomes. N6-phenyl-cyclic adenosine monophosphate was used to demonstrate that this effect specifically requires protein kinase A catalytic subunit expression, as the compound efficiently induced loss of histone H3 phosphorylation while exchange protein directly activated by cyclic adenosine monophosphate-selective analogs had no effect.
In addition to cell cycle studies, N6-phenyl-cyclic adenosine monophosphate has been crucial for understanding the selectivity and specificity of cyclic nucleotide-binding domains. Research has shown that modifications at the N6-position of cyclic adenosine monophosphate can dramatically alter binding affinities for different cyclic adenosine monophosphate-binding proteins. For N6-phenyl-cyclic adenosine monophosphate specifically, these modifications result in maintained or enhanced affinity for protein kinase A while significantly reducing affinity for exchange protein directly activated by cyclic adenosine monophosphate.
Recent investigations have revealed unexpected complexity in the cellular targets of N6-phenyl-cyclic adenosine monophosphate. Studies using electrophysiological characterization in Xenopus oocytes have demonstrated that N6-phenyl-cyclic adenosine monophosphate can effectively activate murine hyperpolarization-activated and cyclic nucleotide-modulated 2 pacemaker channels with an apparent affinity approximately one order of magnitude higher than native cyclic adenosine monophosphate. This finding suggests that researchers using N6-phenyl-cyclic adenosine monophosphate to study protein kinase A-mediated signaling should consider potential activation of hyperpolarization-activated and cyclic nucleotide-modulated channels in their experimental systems.
The compound's role in cell signaling studies has also extended to understanding structure-activity relationships in cyclic nucleotide binding domains. Docking experiments have revealed that the phenyl ring in N6-phenyl-cyclic adenosine monophosphate can form stabilizing cation-π interactions with arginine residues in binding pockets, explaining its enhanced apparent affinity for certain targets. These molecular-level insights have informed the design of additional cyclic adenosine monophosphate analogs and contributed to our broader understanding of cyclic nucleotide recognition mechanisms.
Scope and Objectives of N6-phenyl-cyclic adenosine monophosphate Academic Research
The academic research surrounding N6-phenyl-cyclic adenosine monophosphate encompasses multiple disciplines and research objectives, reflecting the compound's broad utility in understanding cyclic nucleotide signaling systems. Current research efforts focus on several key areas that continue to expand our knowledge of cellular signaling mechanisms and the development of more sophisticated research tools.
One primary research objective involves the systematic characterization of N6-phenyl-cyclic adenosine monophosphate's selectivity profile across different cyclic nucleotide-binding proteins. While the compound is well-established as a protein kinase A-selective activator that does not activate exchange protein directly activated by cyclic adenosine monophosphate, recent discoveries of its effects on hyperpolarization-activated and cyclic nucleotide-modulated channels have highlighted the need for comprehensive binding and functional studies. Researchers are working to map the complete spectrum of cellular targets for N6-phenyl-cyclic adenosine monophosphate to ensure appropriate interpretation of experimental results.
Structure-activity relationship studies represent another major research focus. Scientists are investigating how specific modifications to the N6-phenyl group might further enhance selectivity or alter binding properties. These studies aim to develop next-generation cyclic adenosine monophosphate analogs with even greater specificity for particular signaling pathways. The molecular basis for N6-phenyl-cyclic adenosine monophosphate's selectivity, including detailed analysis of binding pocket interactions and conformational changes upon ligand binding, continues to be an active area of investigation.
| Research Area | Current Objectives | Future Directions |
|---|---|---|
| Selectivity Profiling | Complete target characterization | Development of highly specific analogs |
| Structure-Activity Relationships | Optimize N6-modifications | Design novel cyclic nucleotide analogs |
| Cellular Signaling Mechanisms | Dissect protein kinase A pathways | Integrate multi-pathway interactions |
| Methodological Development | Improve experimental protocols | Develop high-throughput screening methods |
| Clinical Applications | Identify therapeutic targets | Translate findings to drug development |
Academic research is also focused on understanding the mechanistic basis for N6-phenyl-cyclic adenosine monophosphate's enhanced properties compared to native cyclic adenosine monophosphate. This includes detailed studies of its resistance to phosphodiesterase degradation, improved membrane permeability, and enhanced binding affinity for protein kinase A. Such mechanistic understanding is crucial for designing improved research tools and potentially for developing therapeutic applications.
The development of sophisticated experimental methodologies represents another important research objective. Scientists are working to create high-throughput screening assays that can utilize N6-phenyl-cyclic adenosine monophosphate to identify novel modulators of protein kinase A signaling. These methodological advances are expected to accelerate the discovery of new compounds that can modulate cyclic adenosine monophosphate signaling pathways with high specificity.
Translational research objectives include investigating the potential therapeutic applications of N6-phenyl-cyclic adenosine monophosphate and related compounds. While the compound itself is primarily used as a research tool, understanding its mechanisms of action and selectivity profiles may inform the development of therapeutic agents targeting protein kinase A pathways in various disease contexts. This research direction bridges basic science investigations with potential clinical applications.
Future research directions are likely to include the integration of N6-phenyl-cyclic adenosine monophosphate-based studies with systems biology approaches to understand how protein kinase A signaling networks interact with other cellular signaling pathways. Advanced computational modeling and machine learning approaches may be employed to predict optimal modifications to the N6-phenyl-cyclic adenosine monophosphate structure for specific research applications.
The academic research community continues to recognize N6-phenyl-cyclic adenosine monophosphate as an invaluable tool for advancing our understanding of cyclic nucleotide signaling. Its unique properties and selectivity profile have enabled discoveries that would have been difficult or impossible using native cyclic adenosine monophosphate or less selective analogs. As research methodologies continue to advance and our understanding of cellular signaling networks becomes more sophisticated, N6-phenyl-cyclic adenosine monophosphate is expected to remain a cornerstone compound in cyclic nucleotide research.
Structure
3D Structure
Properties
Molecular Formula |
C16H16N5O6P |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-anilinopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H16N5O6P/c22-12-13-10(6-25-28(23,24)27-13)26-16(12)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22H,6H2,(H,23,24)(H,17,18,20)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
NQSOTFUZBAFQQS-XNIJJKJLSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=CC=CC=C5)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=CC=CC=C5)O)OP(=O)(O1)O |
Synonyms |
6-Phe-cAMP N(6)-phenyl-cAMP N6-phenyl-cAMP |
Origin of Product |
United States |
Q & A
Q. What experimental protocols are recommended for using N6-phenyl-cAMP to study PKA-specific signaling pathways?
this compound is a PKA-selective agonist that does not activate Epac. To isolate PKA-mediated effects:
Q. How does this compound structurally differ from other cAMP analogs, and how does this influence binding to cAMP-dependent proteins?
this compound modifies the adenine base at the N6 position, which disrupts interactions with the "lid" region of cAMP-binding domains (CNBs) in proteins like Epac. This partial agonism allows selective PKA activation while limiting conformational changes in Epac . Structural dynamics studies using NMR and MD simulations confirm its inability to stabilize the active B/C-helix in Epac .
Q. What are standard methodologies to quantify this compound’s impact on downstream metabolic pathways (e.g., lipid metabolism)?
- Measure mRNA expression of CPT1A (a PKA-regulated gene) via RT-qPCR in hepatocytes treated with this compound .
- Combine with PDE4 inhibitors to amplify cAMP accumulation and assess dose-dependent effects .
- Use nuclear protein extraction kits to analyze PPARα and SIRT1 levels via Western blotting .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting this compound as a partial vs. full agonist in PKA activation?
Discrepancies arise from differences in:
- Cell type : Epac expression varies across models (e.g., hepatocytes vs. neuronal cells), affecting downstream readouts .
- Conformational trapping : NMR studies show this compound stabilizes intermediate states in CNB domains, producing partial agonism in Epac but full PKA activation .
- Experimental design : Include structural probes (e.g., hydrogen-deuterium exchange) to map conformational changes .
Q. What strategies are recommended for analyzing data when this compound yields conflicting results in mitotic entry vs. metabolic regulation studies?
- Context-dependent signaling : In mitotic entry, this compound disrupts G2/M transition via PKA-mediated histone H3 dephosphorylation, independent of Epac . In metabolism, it enhances CPT1A via CREB-PPARα crosstalk .
- Cross-validate findings : Use siRNA knockdown of PKA catalytic subunits (e.g., PKACα/β) to confirm pathway specificity .
Q. How can molecular dynamics (MD) simulations improve the interpretation of this compound’s partial agonism in Epac activation?
- Simulate ligand-binding trajectories to identify residues critical for lid-region interactions (e.g., R241-E200 salt bridges in Epac) .
- Compare with full agonists (e.g., cAMP) to map energy barriers in CNB domain transitions .
- Integrate with experimental data from X-ray crystallography or hydrogen-deuterium exchange .
Q. What methodological safeguards are critical when using this compound in in vivo studies of liver injury?
- Control for off-target effects by co-administering PKA inhibitors (e.g., H89) .
- Monitor PDE4B/C/D isoform expression, as this compound’s efficacy depends on tissue-specific PDE activity .
- Use paired liver biopsies to correlate cAMP levels with histopathology .
Data Analysis and Contradiction Management
Q. How should researchers address variability in this compound’s dose-response curves across cell lines?
- Perform PDE activity assays to quantify baseline cAMP degradation rates .
- Normalize data to cell-type-specific PKA expression (e.g., Western blotting for PKACα/β) .
Q. What statistical approaches are recommended for studies where this compound’s effects are marginal or context-dependent?
- Use non-linear regression to model sigmoidal dose-response relationships .
- Apply mixed-effects models to account for inter-experiment variability in primary hepatocyte preparations .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when using this compound in multi-institutional studies?
- Adopt standardized protocols for cell culture (e.g., DMEM with 10% FBS) and reagent sourcing (e.g., BioLog) .
- Share raw data (e.g., Western blot images, RT-qPCR Ct values) via repositories like Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
